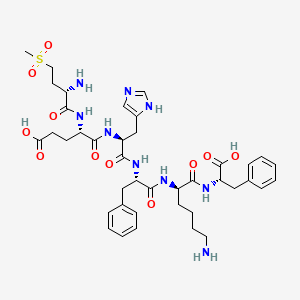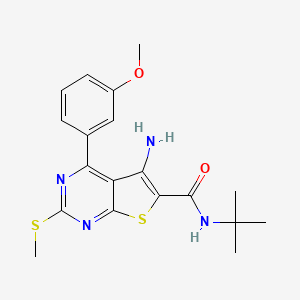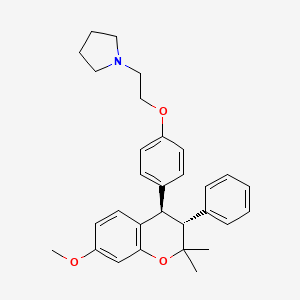
MSX-130
描述
MSX-130 is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two imidazole rings, each substituted with phenyl groups, making it a highly conjugated and stable structure. Imidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
科学研究应用
MSX-130 has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
Target of Action
MSX-130, also known as 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole, primarily targets the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a seven trans-membrane G-protein coupled receptor (GPCR) and plays a crucial role in cancer metastasis, regulation of stem cell trafficking, and neovascularization .
Mode of Action
This compound acts as an antagonist to CXCR4 . As an antagonist, it binds to the CXCR4 receptor and inhibits its function, thereby preventing the receptor from interacting with its natural ligand, CXCL12 . This inhibition disrupts the signaling pathways associated with the receptor, leading to a decrease in cancer metastasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CXCR4/CXCL12 signaling pathway . This pathway plays a significant role in cancer metastasis, regulation of stem cell trafficking, and neovascularization . By inhibiting CXCR4, this compound disrupts this pathway, potentially leading to reduced cancer metastasis.
Pharmacokinetics
It is known that the compound is supplied as a powder and has a molecular weight of 51462
Result of Action
The primary result of this compound’s action is the inhibition of cancer metastasis . By antagonizing CXCR4, this compound prevents the receptor from interacting with its natural ligand, CXCL12 . This disruption in the CXCR4/CXCL12 signaling pathway can lead to a decrease in cancer metastasis .
Action Environment
It is known that the compound is stable at room temperature and has a shelf life of 3 years when stored as a powder at -20°c
生化分析
Biochemical Properties
MSX-130 plays a crucial role in biochemical reactions, particularly through its interaction with the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a seven-transmembrane G-protein coupled receptor (GPCR) involved in various physiological processes, including stem cell trafficking and neovascularization . This compound binds to CXCR4, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is significant in the context of cancer metastasis, as CXCR4 is known to play a role in the migration and invasion of cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting CXCR4, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this inhibition can lead to reduced cell migration and invasion, thereby limiting metastasis . Additionally, this compound’s impact on CXCR4 can influence other cellular processes such as apoptosis and proliferation, making it a potential therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CXCR4. This inhibition prevents the binding of the natural ligand, stromal cell-derived factor 1 (SDF-1), to CXCR4, thereby blocking the receptor’s activation . This blockade disrupts the downstream signaling pathways that are crucial for cancer cell migration and invasion. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in CXCR4 signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell migration and invasion, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CXCR4 and reduces cancer cell migration and invasion without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on normal cell function and viability . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with CXCR4. The compound’s metabolism may involve various enzymes and cofactors that facilitate its breakdown and elimination from the body . Additionally, this compound’s impact on CXCR4 signaling can influence metabolic flux and metabolite levels, particularly in cancer cells where CXCR4 plays a role in regulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy. The distribution of this compound within tissues is crucial for its therapeutic effects, as it needs to reach and inhibit CXCR4 in target cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with CXCR4. The compound is likely to be found in regions where CXCR4 is expressed, such as the plasma membrane and intracellular compartments involved in receptor trafficking . This localization is essential for this compound’s activity, as it needs to be in proximity to CXCR4 to exert its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MSX-130 typically involves multi-step reactions starting from simple aromatic compounds. One common method involves the condensation of benzil with benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring .
Step 1: Benzil and benzaldehyde are mixed in a suitable solvent such as ethanol.
Step 2: Ammonium acetate is added to the mixture, and the reaction is heated under reflux conditions.
Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
MSX-130 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
相似化合物的比较
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 3,5-diphenyl-1H-imidazole
Uniqueness
Compared to other imidazole derivatives, MSX-130 is unique due to its highly conjugated structure, which enhances its stability and reactivity. This compound’s ability to undergo various chemical reactions and its broad range of applications make it a valuable molecule in scientific research and industrial processes .
属性
IUPAC Name |
2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N4/c1-5-13-25(14-6-1)31-32(26-15-7-2-8-16-26)38-35(37-31)29-21-23-30(24-22-29)36-39-33(27-17-9-3-10-18-27)34(40-36)28-19-11-4-12-20-28/h1-24H,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRQQXYFSWSAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene?
A1: While the provided abstracts don't explicitly state the molecular weight, the molecular formula can be deduced from the chemical name and structure. 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene consists of two 4,5-diphenyl-1H-imidazol-2-yl groups linked to a central benzene ring. The articles highlight the compound's spectroscopic properties, particularly its absorption and fluorescence emission behaviors. [, , , ] For instance, one study observed that the compound exhibited an absorption maximum (λmax) at 358 nm, which shifted to 414 nm upon the addition of fluoride ions. [] This shift indicates an interaction between the compound and fluoride, making it a potential candidate for fluoride sensing.
Q2: How does the structure of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene and its derivatives influence their sensitivity to fluoride ions?
A2: Research suggests that increasing the coplanarity of the molecule and introducing electron-withdrawing groups to the imidazole backbone enhances the sensitivity of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene derivatives towards fluoride ions. [] This is evident in the comparison of 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene (1a) with its derivatives, 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-phenanthro(9,10-d)imidazole (1b) and 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-imidazo(4,5-f)(1,10)phenanthroline (1c). Compound 1c, with a more planar structure and the electron-withdrawing phenanthroline group, exhibited the highest sensitivity to fluoride ions among the three. [] This increased sensitivity is attributed to enhanced charge transfer upon fluoride binding.
Q3: What are the computational chemistry approaches used to study 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene and its derivatives?
A4: While the provided abstracts don't delve into specific computational details, they mention the use of molecular docking and molecular dynamics simulations in studying a related compound, 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl) benzene. [] These techniques are likely employed to understand the interaction of this compound class with potential biological targets, such as lactate dehydrogenase A (LDHA), and to predict their inhibitory activity. Further computational studies could explore the electronic properties, binding affinities, and spectroscopic behavior of these compounds in different environments and with various interacting species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)



![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)
![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)






